molecular formula C20H13ClN2O3 B2961329 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-30-6

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2961329
CAS RN: 922030-30-6
M. Wt: 364.79
InChI Key: BTCBFYFVCBGDHH-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine. Dibenzo[b,f][1,4]oxazepine is a tricyclic compound. Tricyclic compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepine ring system, which is a type of tricyclic system. This system would be substituted at one position by a benzamide group, and at another position by a chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other dibenzo[b,f][1,4]oxazepine derivatives. The presence of the benzamide group could make the compound susceptible to reactions involving the carbonyl group, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other dibenzo[b,f][1,4]oxazepine derivatives. These compounds are typically crystalline solids at room temperature .

Scientific Research Applications

The compound 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and its alternative name 3-chloro-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzamide refer to a molecule with potential applications in various scientific research fields. Below is a comprehensive analysis of six unique applications based on the available data:

Dopamine D2 Receptor Antagonism

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:

The selective inhibition of Dopamine D2 receptors can lead to advancements in pharmacotherapy for these conditions.

Synthesis of Quetiapine

The compound serves as an intermediate in the synthesis of Quetiapine , which is an antipsychotic medication used to treat mental health conditions such as schizophrenia and bipolar disorder. Its role in the synthesis process is crucial for the production of this therapeutic agent.

Chemical Synthesis

The structural complexity of the compound makes it a valuable intermediate in chemical synthesis. It can be used to create various derivatives that may have unique biological activities or could serve as key intermediates for other complex molecules .

Pharmacological Research

Due to its activity on dopamine receptors, the compound is of interest in pharmacological research. It can be used to study the binding affinity and efficacy of receptor-ligand interactions, which is essential for drug discovery and development .

Material Science

The compound’s unique structure may have applications in material science, particularly in the development of organic compounds with specific electronic or photonic properties. This could lead to innovations in the field of organic electronics .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference material or standard in chromatographic analysis to identify, quantify, or purify similar compounds .

Future Directions

The study of dibenzo[b,f][1,4]oxazepine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and related compounds.

properties

IUPAC Name

3-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCBFYFVCBGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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